molecular formula C10H13NOS B7463482 2-[(4-Methylphenyl)methylsulfanyl]acetamide

2-[(4-Methylphenyl)methylsulfanyl]acetamide

Cat. No. B7463482
M. Wt: 195.28 g/mol
InChI Key: JJLWGHIGLXGJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methylphenyl)methylsulfanyl]acetamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)methylsulfanyl]acetamide is not fully understood. However, studies have shown that it can inhibit the growth of fungi and bacteria by disrupting their cell membranes. 2-[(4-Methylphenyl)methylsulfanyl]acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-[(4-Methylphenyl)methylsulfanyl]acetamide has been shown to have low toxicity and is well-tolerated in animal studies. It has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. 2-[(4-Methylphenyl)methylsulfanyl]acetamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer drugs.

Advantages and Limitations for Lab Experiments

2-[(4-Methylphenyl)methylsulfanyl]acetamide has several advantages and limitations for lab experiments. One advantage is its low toxicity and high purity, making it a safe and reliable compound for use in experiments. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-[(4-Methylphenyl)methylsulfanyl]acetamide. One direction is the development of new antibiotics based on the antifungal and antibacterial properties of 2-[(4-Methylphenyl)methylsulfanyl]acetamide. Another direction is the development of new cancer drugs based on the ability of 2-[(4-Methylphenyl)methylsulfanyl]acetamide to induce apoptosis in cancer cells. Further studies are needed to fully understand the mechanism of action of 2-[(4-Methylphenyl)methylsulfanyl]acetamide and its potential therapeutic applications.

Synthesis Methods

2-[(4-Methylphenyl)methylsulfanyl]acetamide can be synthesized using various methods, including the reaction of 4-methylbenzyl chloride with thioacetamide in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-methylbenzyl bromide with thioacetamide in the presence of a palladium catalyst. The yield and purity of 2-[(4-Methylphenyl)methylsulfanyl]acetamide can be improved by using a recrystallization process.

Scientific Research Applications

2-[(4-Methylphenyl)methylsulfanyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. 2-[(4-Methylphenyl)methylsulfanyl]acetamide has also been investigated for its potential use in cancer therapy. Studies have shown that 2-[(4-Methylphenyl)methylsulfanyl]acetamide can induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer drugs.

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-8-2-4-9(5-3-8)6-13-7-10(11)12/h2-5H,6-7H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLWGHIGLXGJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylphenyl)methylsulfanyl]acetamide

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